Cas no 2640979-47-9 (N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide)

N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide is a specialized sulfonamide derivative featuring a cyclohexylmethyl-substituted piperidine core and a cyclopropanesulfonamide moiety. This compound is of interest in medicinal chemistry due to its potential as a scaffold for modulating biological targets, particularly in central nervous system (CNS) research. The cyclohexylmethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the cyclopropane ring confers conformational rigidity, which may enhance receptor binding selectivity. Its structural complexity allows for precise tuning of pharmacokinetic properties, making it a valuable intermediate in the development of novel therapeutic agents. The compound’s stability and synthetic versatility further support its utility in exploratory drug discovery.
N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide structure
2640979-47-9 structure
Product Name:N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide
CAS No:2640979-47-9
MF:C15H28N2O2S
MW:300.460022926331
CID:5317889
PubChem ID:155800574
Update Time:2025-06-07

N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • AKOS040723828
    • N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide
    • F6752-3399
    • 2640979-47-9
    • Inchi: 1S/C15H28N2O2S/c18-20(19,15-8-9-15)16-14-7-4-10-17(12-14)11-13-5-2-1-3-6-13/h13-16H,1-12H2
    • InChI Key: XATFUZVGAWUFRN-UHFFFAOYSA-N
    • SMILES: S(C1CC1)(NC1CCCN(CC2CCCCC2)C1)(=O)=O

Computed Properties

  • Exact Mass: 300.18714931g/mol
  • Monoisotopic Mass: 300.18714931g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 57.8Ų

N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide Pricemore >>

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Additional information on N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide

Introduction to N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide (CAS No. 2640979-47-9)

N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide, identified by its CAS number 2640979-47-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by a piperidine core appended with a cyclopropane sulfonamide moiety, which confers unique structural and functional properties. The cyclohexylmethyl substituent at the piperidine nitrogen enhances the steric bulk and lipophilicity of the molecule, while the sulfonamide group introduces polar interactions and potential hydrogen bonding capabilities. These features make it an intriguing candidate for further exploration in medicinal chemistry.

The synthesis of N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide involves multi-step organic transformations, typically starting from commercially available precursors such as piperidine derivatives and cyclopropanesulfonyl chlorides. The introduction of the cyclohexylmethyl group requires careful consideration of reaction conditions to ensure regioselectivity and high yield. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this compound efficiently.

In recent years, there has been a surge in interest regarding sulfonamide-containing compounds due to their broad spectrum of biological activities. Sulfonamides are well-known for their antimicrobial properties, but they also exhibit inhibitory effects on various enzymes and receptors involved in metabolic pathways. The structural motif of N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide suggests potential applications in drug development, particularly in targeting neurological disorders and inflammatory conditions. The presence of both lipophilic and hydrophilic regions within the molecule allows for favorable interactions with biological targets, making it a promising scaffold for designing novel therapeutics.

The pharmacological profile of N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide has been investigated through in vitro and in vivo studies. Preliminary research indicates that this compound exhibits moderate affinity for certain enzyme targets, suggesting its potential as an inhibitor or modulator. The cyclopropane ring is known to enhance binding affinity by introducing rigid conformational constraints, which can improve drug-receptor interactions. Additionally, the sulfonamide group can participate in hydrogen bonding networks, further stabilizing the binding mode within biological targets.

The compound's solubility profile is another critical factor that influences its pharmacokinetic behavior. The combination of hydrophobic and hydrophilic elements in N-[1-(cyclohexylmethyl)piperidin-3-yl strong>]< strong> cyclopropanesulfonamide strong>imparts moderate solubility in both aqueous and organic solvents, which is advantageous for formulation development. This balance allows for versatile administration routes, including oral and intravenous delivery, depending on therapeutic requirements.

In the context of drug discovery pipelines, N-[1-(< strong >cyclohexylmethyl strong >)< strong >piperidin-3-yl strong >]< strong >cyclopropanesulfonamide strong >represents a valuable building block for structure-based drug design. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers can identify potential binding pockets and optimize the compound's pharmacophore for enhanced activity. The integration of machine learning algorithms has further accelerated the process by predicting molecular properties and identifying promising derivatives.

The role of sulfonamides as bioisosteres has been extensively studied in medicinal chemistry. They can replace other functional groups while maintaining or even improving biological activity by modulating electronic properties and steric interactions. In the case of N-[1-(< strong >cyclohexylmethyl strong >)< strong >piperidin-3-yl strong >]< strong >cyclopropanesulfonamide strong>, the sulfonamide moiety may serve as an effective bioisostere for carboxylic acid or amide groups, offering advantages such as increased metabolic stability or improved membrane permeability.

Recent advances in biocatalysis have also opened new avenues for synthesizing complex sulfonamides more efficiently. Enzymatic methods provide sustainable alternatives to traditional chemical synthesis by reducing waste generation and energy consumption. For instance, transaminases have been employed to introduce chiral centers into piperidine derivatives with high enantioselectivity, enhancing the overall quality of N-[1-(< strong >cyclohexylmethyl strong >)< strong >piperidin-3-yl strong >]< strong >cyclopropanesulfonamide strong>.

The safety profile of N-[1-(< strong >cyclohexylmethyl strong >)< strong >piperidin-3-yl strong >]< strong >cyclopropanesulfonamide stron g>is under continuous evaluation through toxicological studies. Preliminary assessments suggest that the compound exhibits low acute toxicity at tested doses, although long-term effects require further investigation. The absence of known hepatotoxic or nephrotoxic liabilities makes it an attractive candidate for clinical development if additional safety parameters are met.

In conclusion, N-[1-(< strong >cyclohexylmethyl stron g >< str on g>piperidin -3 - yl str on g >< str on g>]cyc lo pro pan esulfon amide (CAS No. 2640979 -47 -9) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features make it suitable for targeting various biological pathways, while its synthetic accessibility allows for rapid exploration of derivatives through combinatorial chemistry approaches. As research progresses, this molecule is expected to contribute valuable insights into drug discovery efforts aimed at developing novel therapeutics.

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